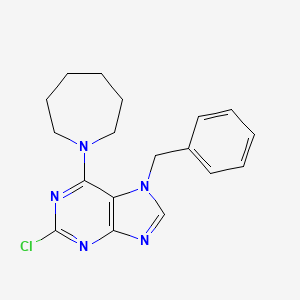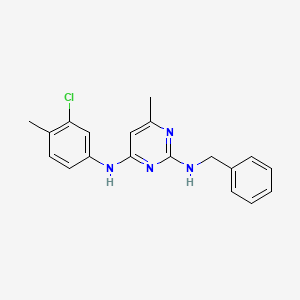![molecular formula C26H16ClN5O4S2 B11621979 2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide](/img/structure/B11621979.png)
2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cloro-N-((5Z)-5-{[3-(3-nitrofenil)-1-fenil-1H-pirazol-4-il]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-il)benzamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, una porción de pirazol y un grupo nitrofenilo, lo que lo convierte en un tema de interés para los investigadores.
Métodos De Preparación
La síntesis de 2-cloro-N-((5Z)-5-{[3-(3-nitrofenil)-1-fenil-1H-pirazol-4-il]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-il)benzamida implica varios pasos, que normalmente comienzan con la preparación del anillo de tiazolidinona. Esto se puede lograr mediante la reacción de una amina adecuada con disulfuro de carbono y un haluro de alquilo en condiciones básicas. La porción de pirazol se introduce luego mediante una reacción de condensación con un derivado de hidrazina. El paso final implica el acoplamiento del grupo nitrofenilo y la clorobenzamida para formar el compuesto deseado. Los métodos de producción industrial pueden incluir la optimización de estos pasos para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
2-cloro-N-((5Z)-5-{[3-(3-nitrofenil)-1-fenil-1H-pirazol-4-il]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-il)benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo se puede oxidar para formar derivados nitro.
Reducción: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos en condiciones apropiadas. Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores de paladio y varios nucleófilos. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o ligando de receptor.
Medicina: Explorado por sus posibles propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como precursor de otros compuestos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-cloro-N-((5Z)-5-{[3-(3-nitrofenil)-1-fenil-1H-pirazol-4-il]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-il)benzamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o modular la función del receptor al actuar como un agonista o antagonista. Las vías exactas involucradas dependen del contexto biológico específico y las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares a 2-cloro-N-((5Z)-5-{[3-(3-nitrofenil)-1-fenil-1H-pirazol-4-il]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-il)benzamida incluyen otros derivados de tiazolidinona y compuestos que contienen pirazol. Estos compuestos comparten similitudes estructurales pero pueden diferir en sus grupos funcionales específicos y actividad biológica general. La singularidad de este compuesto radica en su combinación del anillo de tiazolidinona, la porción de pirazol y el grupo nitrofenilo, que puede conferir propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C26H16ClN5O4S2 |
|---|---|
Peso molecular |
562.0 g/mol |
Nombre IUPAC |
2-chloro-N-[(5Z)-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C26H16ClN5O4S2/c27-21-12-5-4-11-20(21)24(33)29-31-25(34)22(38-26(31)37)14-17-15-30(18-8-2-1-3-9-18)28-23(17)16-7-6-10-19(13-16)32(35)36/h1-15H,(H,29,33)/b22-14- |
Clave InChI |
CQOUKKMTXNGUOA-HMAPJEAMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\4/C(=O)N(C(=S)S4)NC(=O)C5=CC=CC=C5Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=C4C(=O)N(C(=S)S4)NC(=O)C5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4a-hydroxy-8-methyl-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone](/img/structure/B11621906.png)
![9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621907.png)
![Dimethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621917.png)

![2-(3-Methylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11621934.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621943.png)
![Methyl 4-({[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11621944.png)
![ethyl 2-{2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diphenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11621950.png)
![1,3-bis(4-chlorophenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11621958.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11621965.png)
![2-(4-chlorophenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11621970.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621972.png)

![ethyl (5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11621982.png)
